2-(Azetidin-1-yl)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-4,6-dimethylpyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine is the proton pumps in the stomach . These proton pumps play a crucial role in the secretion of gastric acid, which is essential for digestion.
Mode of Action
This compound, also known as Zastaprazan, binds directly to the proton pumps in a competitive manner . This binding reduces gastric acid secretion, allowing for a quick onset of action .
Biochemical Pathways
The compound affects the biochemical pathway responsible for gastric acid secretion. By binding to the proton pumps, it inhibits the final step of acid production in the stomach. This results in a decrease in the acidity level in the stomach, providing relief from acid-related diseases .
Pharmacokinetics
It is known that the compound is orally available . The drug can be administered with or without food .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in gastric acid secretion. This leads to a decrease in the acidity level in the stomach, providing relief from symptoms of acid-related diseases such as gastroesophageal reflux disease (GERD) .
Action Environment
It is known that the compound should be stored in a refrigerator . The compound is also contraindicated during pregnancy and breastfeeding, and should be administered with caution in elderly patients and in patients with hepatic or renal impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-1-yl)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.
Comparison with Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillin and cephalosporin.
4,6-Dimethylpyrimidine: A simpler analog that lacks the azetidine ring but retains the pyrimidine core.
Uniqueness: 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(azetidin-1-yl)-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-6-8(2)11-9(10-7)12-4-3-5-12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYURLVWYMLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.